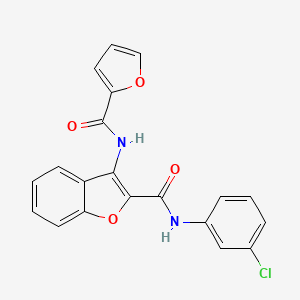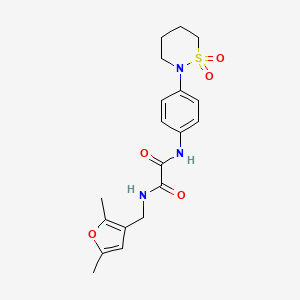
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has received significant attention in the scientific community due to its potential therapeutic benefits in treating neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39), which is primarily expressed in the brain and has been implicated in various physiological processes such as appetite regulation, mood, and cognition.
Applications De Recherche Scientifique
Anticancer Applications
Compounds similar to "5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide" have shown potent cytotoxic activity against various human cancer cell lines. For instance, compounds with phenylaminosulfanyl-1,4-naphthoquinone derivatives displayed significant cytotoxic effects, particularly against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, primarily through the upregulation of caspase-3 and caspase-7 proteins, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Applications
Research on thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted the potential antimicrobial activity of these compounds. Some derivatives showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, underscoring the potential of sulfone-substituted thiophene compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Synthetic Methodologies
Research into synthetic methodologies has also been a significant area, with studies on palladium-catalyzed direct arylations and green synthesis approaches. For example, palladium-catalyzed regiospecific arylations of thiophenes bearing SO2R substituents at C3 have been developed, expanding the toolbox for synthesizing sulfone-substituted thiophenes (Bheeter et al., 2013).
Optoelectronic Properties
The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been explored, indicating the potential of these compounds in nonlinear optical materials due to their high thermal stability and good transparency (Chou et al., 1996).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves the reaction of 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide with phenylsulfonyl chloride in the presence of a base, followed by reduction of the sulfonyl group using a reducing agent.", "Starting Materials": [ "5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide", "phenylsulfonyl chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide and phenylsulfonyl chloride in a suitable solvent such as dichloromethane.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.", "Step 4: Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide.", "Step 5: Dissolve the product in a suitable solvent such as ethanol.", "Step 6: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 7: Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane.", "Step 8: Concentrate the organic layer and purify the product by column chromatography to obtain the final product." ] } | |
Numéro CAS |
1112437-19-0 |
Formule moléculaire |
C22H18N6O2S |
Poids moléculaire |
430.49 |
Nom IUPAC |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N6O2S/c1-2-14-8-10-15(11-9-14)19-24-18(30-27-19)13-31-22-25-20-17(12-23-26-20)21(29)28(22)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,26) |
Clé InChI |
ALBWTGVGQCGNTP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)
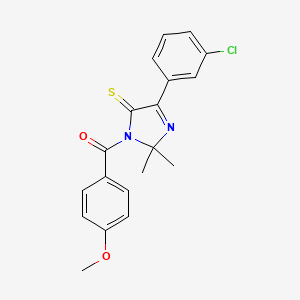
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)
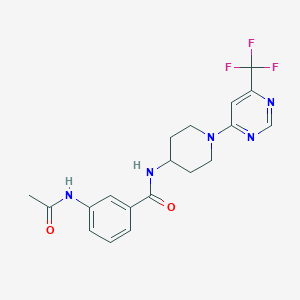
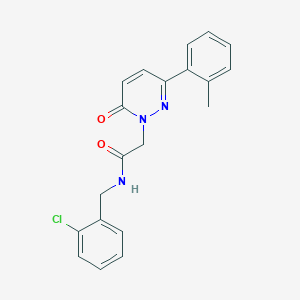

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
